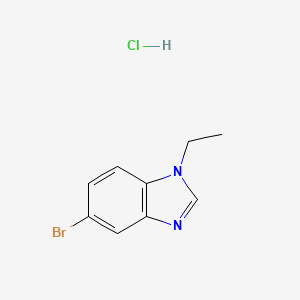

5-Bromo-1-ethylbenzoimidazole HCl

Description

5-Bromo-1-ethylbenzoimidazole HCl is a halogenated benzimidazole derivative characterized by a bromine atom at the 5-position and an ethyl group at the 1-position of the benzimidazole core. Its molecular formula is C₉H₁₀BrN₂·HCl, with a molecular weight of 278.56 g/mol. The compound is typically synthesized via alkylation of 5-bromo-1H-benzimidazole using ethylating agents (e.g., iodoethane) under basic conditions, followed by HCl salt formation .

Key properties include:

Properties

IUPAC Name |

5-bromo-1-ethylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.ClH/c1-2-12-6-11-8-5-7(10)3-4-9(8)12;/h3-6H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYZTKRBGXSCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-54-0 | |

| Record name | 1H-Benzimidazole, 5-bromo-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethylbenzoimidazole hydrochloride typically involves the bromination of 1-ethylbenzimidazole. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzimidazole ring.

Industrial Production Methods: Industrial production of 5-Bromo-1-ethylbenzoimidazole hydrochloride may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: 5-Bromo-1-ethylbenzoimidazole hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzimidazole ring or the substituents.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-1-ethylbenzoimidazole derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-1-ethylbenzoimidazole hydrochloride is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Industry: The compound is used in the development of corrosion inhibitors, dyes, and pigments. Its unique chemical structure allows for modifications that enhance its performance in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethylbenzoimidazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The position and nature of substituents significantly influence electronic, steric, and solubility properties. Below is a comparative analysis:

Physicochemical Properties

Biological Activity

5-Bromo-1-ethylbenzoimidazole HCl is a novel compound belonging to the benzimidazole class, which has garnered attention due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazoles are a significant class of heterocyclic compounds known for their diverse biological activities. They have been reported to exhibit various pharmacological effects, including antiviral , anticancer , anti-inflammatory , and anthelmintic properties. The structural modifications on the benzimidazole nucleus can significantly influence their biological activity, making them attractive candidates for drug development .

Antiviral Activity

Recent studies have shown that benzimidazole derivatives can inhibit viral replication. For instance, compounds similar to this compound have demonstrated effectiveness against HIV-1 by inhibiting reverse transcriptase (RT), an essential enzyme for viral replication. The structure-activity relationship (SAR) indicates that modifications at specific positions on the benzimidazole ring can enhance antiviral potency .

Anticancer Properties

Benzimidazoles, including this compound, have been investigated for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways. For example, certain benzimidazole derivatives have been shown to selectively target cancer cells while exhibiting low toxicity towards normal cells .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has also been documented. In preclinical models, these compounds have demonstrated significant reductions in inflammation markers and pain relief. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzimidazole derivatives, including this compound:

- Antiviral Study : A study evaluated the antiviral efficacy of various benzimidazole derivatives against HIV-1. The results indicated that modifications at the C4 position of the benzimidazole ring significantly enhanced inhibitory activity against HIV-1 RT, with some derivatives showing nanomolar potency .

- Anticancer Research : Another investigation assessed the anticancer effects of benzimidazole derivatives in various cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis and inhibit proliferation in a dose-dependent manner .

- Anti-inflammatory Evaluation : A series of experiments tested the anti-inflammatory activity of substituted benzimidazoles using carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects compared to controls .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.